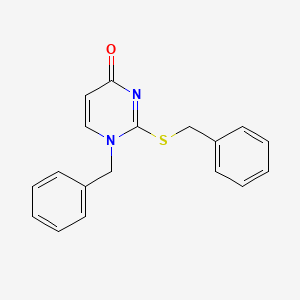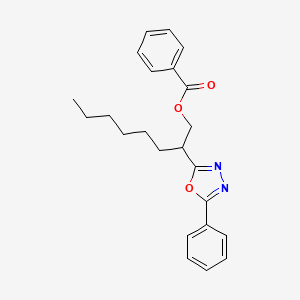
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the oxadiazole ring and an octyl benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzohydrazide with octyl benzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride (CCl4) or nitric acid in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells . In materials science, its electronic properties can be attributed to the conjugated system of the oxadiazole ring, which facilitates electron transfer and fluorescence .
Comparación Con Compuestos Similares
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate can be compared with other oxadiazole derivatives:
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol: Similar structure but with a phenol group instead of an octyl benzoate moiety.
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ol: Contains a bromophenyl group, which may impart different reactivity and properties.
2-(2,4-Dimethyl-phenyl)-5-phenyl-1,3,4-oxadiazole: Features a dimethylphenyl group, which can affect its biological activity and chemical behavior.
Propiedades
Fórmula molecular |
C23H26N2O3 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate |
InChI |
InChI=1S/C23H26N2O3/c1-2-3-4-7-16-20(17-27-23(26)19-14-10-6-11-15-19)22-25-24-21(28-22)18-12-8-5-9-13-18/h5-6,8-15,20H,2-4,7,16-17H2,1H3 |
Clave InChI |
MCEFHDZFTALCDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(COC(=O)C1=CC=CC=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


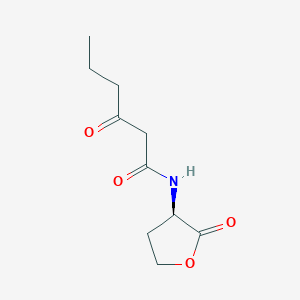
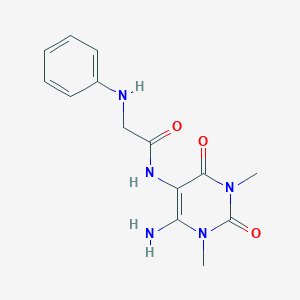

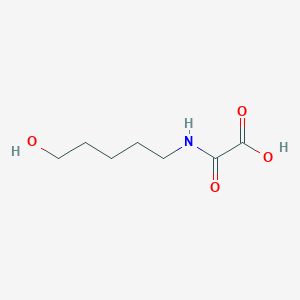
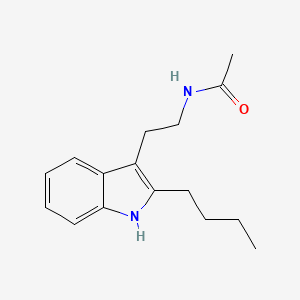

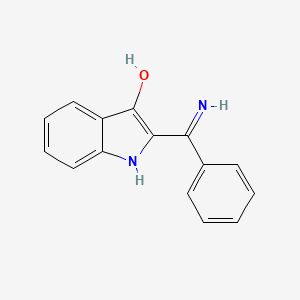
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide](/img/structure/B12923471.png)
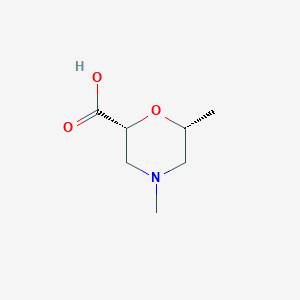
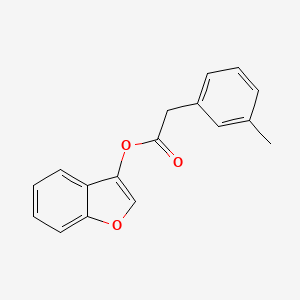
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)
